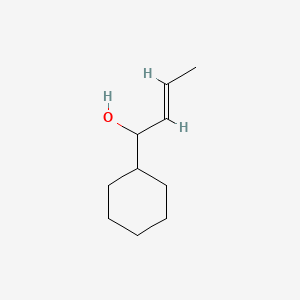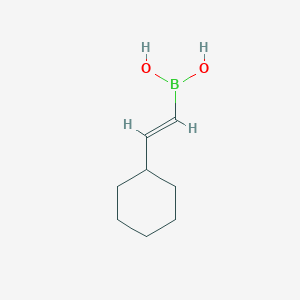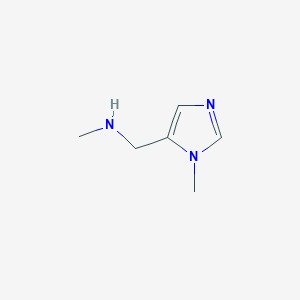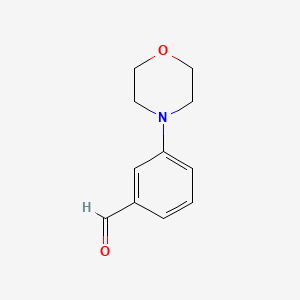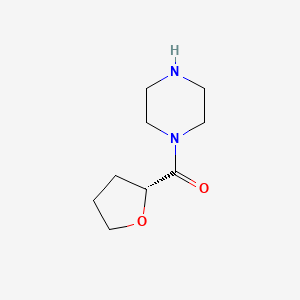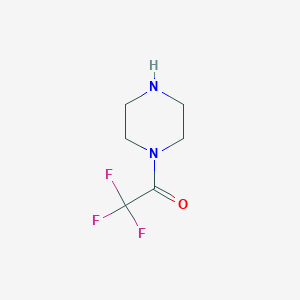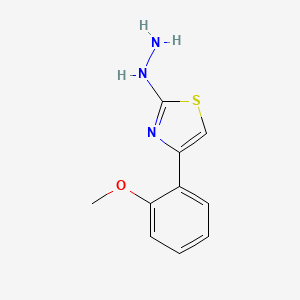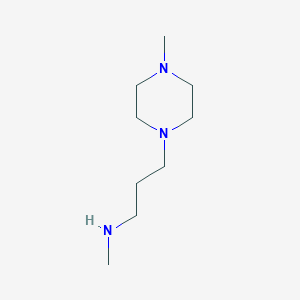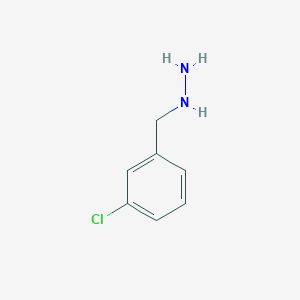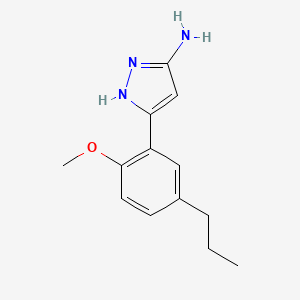
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, also known as MPPA, is a pyrazole derivative that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including neuroscience and cancer research. In
科学的研究の応用
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine has been studied for its potential applications in various scientific research fields. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and mitochondrial dysfunction. It has also been found to modulate the expression of various neurotransmitters, including dopamine and serotonin. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
作用機序
The mechanism of action of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, this compound has been shown to modulate the expression of various neurotransmitters, including dopamine and serotonin. It has also been found to activate the Nrf2/ARE pathway, which plays a key role in cellular antioxidant defense. In cancer research, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been found to protect against oxidative stress and mitochondrial dysfunction. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine in lab experiments is its relatively low toxicity compared to other compounds. It has also been shown to have high selectivity for certain targets, making it a useful tool for studying specific signaling pathways. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine. In neuroscience, further research is needed to fully understand the mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. In cancer research, more studies are needed to determine the efficacy of this compound as a potential anticancer agent and to identify its molecular targets. Additionally, the development of novel this compound derivatives with improved solubility and selectivity could lead to new applications in scientific research.
合成法
The synthesis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine involves the reaction of 2-methoxy-5-propylbenzaldehyde with hydrazine hydrate in the presence of acetic acid, followed by cyclization with 1,3-diphenyl-1H-pyrazole-5-carbonitrile. The resulting compound is then treated with hydrochloric acid to obtain this compound in high yield.
特性
IUPAC Name |
5-(2-methoxy-5-propylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-4-9-5-6-12(17-2)10(7-9)11-8-13(14)16-15-11/h5-8H,3-4H2,1-2H3,(H3,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGFVHBVYUBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)C2=CC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

